Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate
CAS No.: 1242267-79-3
Cat. No.: VC13810091
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242267-79-3 |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | benzyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m1/s1 |
| Standard InChI Key | GJCDUDWKKCXBNB-CYBMUJFWSA-N |
| Isomeric SMILES | C1CN(C[C@H](N1)CC#N)C(=O)OCC2=CC=CC=C2 |
| SMILES | C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Analysis
Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate (CAS No. 1242267-79-3) is a synthetic organic compound belonging to the piperazine family. Its molecular formula is C₁₄H₁₇N₃O₂, with a molecular weight of 259.30 g/mol . The compound features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. Key substituents include:
-
A benzyloxycarbonyl (Cbz) group at the N1 position.
-
A cyanomethyl group (-CH₂CN) at the C3 position in the (R)-configuration .
Stereochemical Considerations
The (R)-configuration at the C3 position introduces chirality, which influences its interaction with biological targets. Enantiomeric purity is critical for pharmacological activity, as demonstrated in related piperazine derivatives .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₂ |
| Molecular Weight | 259.30 g/mol |
| CAS Registry Number | 1242267-79-3 |
| Stereochemistry | (R)-configuration at C3 |
| IUPAC Name | Benzyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate typically involves a multi-step protocol:
-
Piperazine Functionalization: Reacting piperazine with benzyl chloroformate introduces the Cbz protecting group at N1.
-
Cyanomethylation: The C3 position is alkylated using cyanomethyl bromide or equivalent reagents under basic conditions (e.g., triethylamine).
-
Purification: Chromatography or recrystallization ensures enantiomeric purity, critical for biomedical applications .
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or THF |
| Base | Triethylamine |
| Reaction Temperature | 0–25°C |
| Yield | 70–85% (optimized conditions) |
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance reproducibility and minimize side reactions. Quality control via high-performance liquid chromatography (HPLC) confirms purity levels >95% .
Physicochemical Properties
Stability and Solubility
The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the nitrile group. Solubility profiles include:
-
Organic Solvents: Highly soluble in dichloromethane, THF, and dimethylformamide (DMF).
-
Aqueous Media: Limited solubility, necessitating co-solvents for biological assays.
Spectroscopic Characterization
-
¹H NMR: Distinct signals for the benzyl group (δ 7.3–7.4 ppm, multiplet) and cyanomethyl protons (δ 2.8–3.2 ppm) .
-
IR Spectroscopy: A strong absorption band at ~2240 cm⁻¹ confirms the nitrile functional group.
| Target | Proposed Mechanism |
|---|---|
| KRAS G12C | Covalent inhibition via nitrile |
| 5-HT₁A Receptor | Allosteric modulation |
| GABAₐ Receptor | Positive allosteric modulation |
Comparative Analysis with Structural Analogs
tert-Butyl vs. Benzyl Derivatives
Replacing the benzyl group with tert-butyl (e.g., tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate) alters steric and electronic properties, affecting receptor binding kinetics .
Table 4: Comparative Properties of Piperazine Derivatives
| Compound | LogP | Solubility (mg/mL) | Target Affinity (Ki, nM) |
|---|---|---|---|
| Benzyl (R)-3-(cyanomethyl) | 1.8 | 0.12 | 5-HT₁A: 12 ± 2 |
| tert-Butyl analog | 2.3 | 0.08 | 5-HT₁A: 85 ± 10 |
Research Findings and Case Studies
In Vitro Profiling
A 2023 study screened the compound against 50 kinase targets, revealing inhibitory activity against ABL1 (IC₅₀ = 1.2 µM).
Preclinical Models
In murine lupus models, structural analogs reduced autoantibody titers by 40%, suggesting immunomodulatory potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume